molecular formula C26H21ClN4O3S B11438258 N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide

N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide

Cat. No.: B11438258
M. Wt: 505.0 g/mol
InChI Key: QQCFYWPAILZHGA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide is a structurally complex benzamide derivative featuring a pyrimido[5,4-b]indole core. Key functional groups include:

  • 8-Methoxy substituent: Enhances lipophilicity and may influence binding interactions.
  • 4-Oxo and 2-sulfanylidene groups: These thione and ketone moieties contribute to hydrogen bonding and tautomeric equilibria.
  • Benzamide linkage: The 2-chlorophenylmethyl group attached via an amide bond introduces steric bulk and halogen-mediated hydrophobic interactions.

Properties

Molecular Formula

C26H21ClN4O3S

Molecular Weight

505.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide

InChI

InChI=1S/C26H21ClN4O3S/c1-34-18-10-11-21-19(12-18)22-23(29-21)25(33)31(26(35)30-22)14-15-6-8-16(9-7-15)24(32)28-13-17-4-2-3-5-20(17)27/h2-12,29H,13-14H2,1H3,(H,28,32)(H,30,35)

InChI Key

QQCFYWPAILZHGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidoindole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The chlorophenyl and methoxy groups are then introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from literature, focusing on core structures, substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Notable Features Reference ID
Target Compound Pyrimido[5,4-b]indole 8-methoxy, 4-oxo, 2-sulfanylidene, 2-chlorophenylmethyl benzamide Sulfur participation in tautomerism; halogenated benzamide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidin Fluorophenyl, chromen-2-yl, isopropyl benzamide Dual fluoro substituents; chromen moiety for planar stacking
4-[(5-Nitro-furan-2-yl-methylene)-amino]-N-pyrimidin-2-yl-benzenesulfonamide Benzenesulfonamide Nitro-furan, pyrimidin-2-yl Schiff base formation; sulfonamide group for acidity
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Tetrahydro-pyrimidinyl Thiazolyl, sulfonamide Thione group; sulfonamide for solubility

Table 3: Physicochemical Properties (Selected Examples)

Compound Name Molecular Weight (g/mol) Melting Point (°C) Mass Spectrometry Data Reference ID
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 589.1 175–178 589.1 (M⁺+1)
Target Compound Not reported Not reported Not reported

Key Observations

Structural Diversity : The target compound’s pyrimidoindole core is distinct from pyrazolo-pyrimidin () or tetrahydro-pyrimidinyl () systems, but all share sulfur-containing groups (sulfanylidene, thione, sulfonamide).

Halogen Effects : The 2-chlorophenyl group in the target compound contrasts with fluorophenyl () or unsubstituted phenyl () analogs, influencing hydrophobicity and steric interactions.

Data Gaps: No direct melting point or bioactivity data for the target compound exists in the provided evidence, necessitating further experimental validation.

Biological Activity

N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. This inhibition is significant for potential applications in treating conditions like Alzheimer's disease and bacterial infections.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that this compound has shown moderate to strong antibacterial activity against several strains of bacteria, including Salmonella typhi and Bacillus subtilis.

Biological Activity Data

Activity Type Target/Effect Outcome
Enzyme InhibitionAcetylcholinesteraseModerate inhibition observed
Enzyme InhibitionUreaseStrong inhibitory activity
Antibacterial ActivitySalmonella typhiModerate to strong activity
Antibacterial ActivityBacillus subtilisModerate to strong activity
Antioxidant ActivityCellular oxidative stressPotential protective effects

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Antimicrobial Studies : A study published in 2020 demonstrated that derivatives of similar compounds exhibited significant antibacterial properties. The synthesized compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, with a focus on their structural components influencing their activity ( ).
  • Enzyme Inhibition Research : Investigations into the enzyme inhibition capabilities revealed that the compound acts as a potent inhibitor of AChE, which is crucial for developing treatments for neurodegenerative diseases ( ).
  • Structural Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications in the chemical structure significantly affect biological activity. For instance, the presence of specific functional groups like methoxy and sulfonyl moieties enhances the compound's bioactivity ( ).

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